molecular formula C21H23ClN6O3S B2725364 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1251571-50-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2725364
CAS No.: 1251571-50-2
M. Wt: 474.96
InChI Key: ZSQJTJQICDRMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide features a pyrazole core substituted at position 1 with a methyl group and at position 4 with a carboxamide moiety linked to a pyridin-2-ylmethyl group. Position 3 is occupied by a sulfonyl group connected to a 4-(4-chlorophenyl)piperazine moiety. This structure integrates key pharmacophoric elements:

  • Pyrazole core: Common in bioactive molecules due to its aromatic heterocyclic nature.
  • Carboxamide-pyridylmethyl side chain: May facilitate hydrogen bonding or target-specific binding.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3S/c1-26-15-19(20(29)24-14-17-4-2-3-9-23-17)21(25-26)32(30,31)28-12-10-27(11-13-28)18-7-5-16(22)6-8-18/h2-9,15H,10-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQJTJQICDRMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates multiple pharmacologically relevant functional groups, including a pyrazole ring, piperazine moiety, and sulfonamide group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O4SC_{18}H_{22}ClN_{3}O_{4}S. The presence of the 4-chlorophenyl and piperazine groups suggests significant interactions with various biological targets, particularly in the central nervous system and potentially in oncology.

PropertyValue
Molecular FormulaC18H22ClN3O4S
Molecular Weight376.8 g/mol
IUPAC Name3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide
Canonical SMILESCC(C(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl)N=C(N)C(=O)C2=CC=N(C)C=C2Cl

Biological Activity Overview

Research indicates that compounds similar to this one, particularly those containing piperazine and sulfonamide functionalities, exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives are known for their significant antitumor effects, particularly against various cancer cell lines. They show inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties : The sulfonamide group is associated with antibacterial activity, enhancing the compound's potential as an antimicrobial agent .
  • Neuropharmacological Effects : Compounds containing piperazine are often evaluated for their effects on neurotransmitter systems, particularly dopamine receptors. The presence of the 4-chlorophenyl group may enhance affinity for these receptors .

Antitumor Studies

A study focused on pyrazole derivatives highlighted their effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231. The compounds exhibited cytotoxicity and potential synergistic effects when combined with doxorubicin, suggesting a promising avenue for cancer therapy .

Antimicrobial Evaluations

Another research effort synthesized several piperazine derivatives, including those with sulfonamide groups. These compounds were tested against various bacterial strains, demonstrating notable antibacterial activity alongside enzyme inhibition capabilities (e.g., acetylcholinesterase) .

The biological activity of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide likely involves:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes crucial for bacterial growth or tumor progression.
  • Receptor Modulation : The piperazine component could interact with neurotransmitter receptors, particularly dopamine receptors, influencing neurochemical pathways.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing piperazine rings have been shown to inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) models. The sulfonamide group is often associated with enhanced bioactivity against cancer cells due to its ability to interact with biological targets involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies on related pyrazole derivatives have demonstrated effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The presence of the chlorophenyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy .

Central Nervous System Disorders

The piperazine moiety is known for its psychoactive properties, making this compound a candidate for research into treatments for anxiety and depression. Similar compounds have shown promise as serotonin receptor modulators, which could lead to developments in psychopharmacology .

Anti-inflammatory Effects

Given the sulfonamide functionality, there is potential for anti-inflammatory applications. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess such properties .

Case Studies

  • Antitumor Efficacy : In a study involving various pyrazole derivatives, it was found that certain modifications to the piperazine ring significantly increased cytotoxicity against HepG2 liver cancer cells. The study highlighted the importance of substituent positioning on the aromatic rings for enhancing biological activity .
  • Antimicrobial Testing : A series of tests conducted on related sulfonamide compounds revealed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These findings support further investigation into the antimicrobial potential of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Core : Pyrazole with 4-methyl, 5-(4-ClPh), and 1-(2,4-diClPh) substituents.
  • Carboxamide group : Linked to a 3-pyridylmethyl chain.
  • Activity : Potent CB1 receptor antagonist (IC50 = 0.139 nM) .
  • Divergence from target : Lacks the sulfonyl-piperazine group but includes additional chlorophenyl substituents, enhancing lipophilicity and receptor affinity.
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
  • Core : Pyridine with a substituted pyrazole and sulfonamide group.
  • Substituents : 4-Chlorophenylcarbamoyl and alkyl groups.
  • Divergence : Pyridine core instead of pyrazole; sulfonamide (SO2NH) vs. sulfonyl-piperazine (SO2-piperazine) .
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i)
  • Core : Piperazine linked via propyl to methanesulphonate.
  • Divergence : Methanesulphonate ester vs. sulfonyl-pyrazole; shorter alkyl chain .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole Sulfonyl-piperazine, pyridylmethylamide Not specified N/A
Compound Pyrazole 2,4-DiClPh, 3-pyridylmethylamide CB1 antagonist (IC50: 0.139 nM)
Pyridazine Derivative Pyridazine 4-ClPh-piperazine Anti-bacterial, anti-viral
  • CB1 Antagonism : The compound’s high potency highlights the importance of dichlorophenyl and pyridylmethyl groups in CB1 binding. The target compound’s sulfonyl-piperazine may redirect activity toward serotonin or dopamine receptors .
  • Anti-infective Potential: Pyridazine derivatives () demonstrate the role of heterocycle choice in biological targeting .
Solubility and Lipophilicity
  • The target compound’s sulfonyl-piperazine group likely improves water solubility compared to the dichlorophenyl-rich analog.
  • LogP Estimation :
    • Target compound: Moderate (due to polar sulfonyl and piperazine groups).
    • compound: Higher (lipophilic dichlorophenyl substituents).

Structure-Activity Relationship (SAR) Insights

  • Chlorophenyl Groups : Enhance receptor binding via hydrophobic interactions (e.g., ’s CB1 affinity) .
  • Piperazine Moieties : Improve solubility and may target aminergic receptors (e.g., 5-HT1A, D2) .
  • Pyridylmethyl Chains : Facilitate hydrogen bonding or π-stacking in receptor pockets .

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological profile?

The compound integrates a pyrazole core substituted with a sulfonyl-linked 4-(4-chlorophenyl)piperazine moiety and a carboxamide group functionalized with a pyridin-2-ylmethyl group. The sulfonamide bridge enhances solubility and bioavailability, while the piperazine and pyridine groups are critical for receptor binding, particularly in neurological targets (e.g., serotonin or dopamine receptors) . The 4-chlorophenyl substituent may modulate selectivity and potency by influencing steric and electronic interactions with hydrophobic binding pockets .

Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction conditions?

Synthesis typically involves:

  • Step 1 : Condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group.
  • Step 2 : Coupling the sulfonated intermediate with 4-(4-chlorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3 : Amidation of the pyrazole-carboxylic acid with (pyridin-2-yl)methylamine using EDCI/HOBt as coupling agents . Key challenges include optimizing yields during sulfonation (often ≤60%) and minimizing by-products in the amidation step .

Q. How is this compound characterized analytically, and what spectral data are pivotal for confirmation?

  • 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 3.2–3.5 ppm (piperazine N-CH₂), and δ 2.8–3.0 ppm (pyrazole methyl group) confirm structural integrity .
  • LC-MS : Molecular ion [M+H]+ at m/z ~504.0 (calculated for C₂₁H₂₂ClN₅O₃S) .
  • IR Spectroscopy : Absorbance at 1650–1680 cm⁻¹ (C=O stretch) and 1150–1180 cm⁻¹ (S=O stretch) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for structurally analogous compounds?

Discrepancies in receptor affinity (e.g., µ-opioid vs. 5-HT₁A selectivity) arise from minor structural variations (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitution). To resolve these:

  • Perform docking studies to compare binding poses in homology models of target receptors .
  • Validate using radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A) under standardized conditions (pH 7.4, 25°C) . Example: Analogous compound 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-pyrazolylpyridazine showed 10-fold higher 5-HT₁A affinity than its 3-chloro isomer .

Q. How can computational methods predict metabolic stability and toxicity profiles for this compound?

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate CYP450 inhibition (e.g., CYP2D6 IC₅₀ < 1 µM) and hepatotoxicity risk.
  • Metabolite Identification : Simulate Phase I metabolism (e.g., piperazine N-dealkylation or sulfonamide hydrolysis) using Schrödinger’s BioLuminate . Experimental validation via microsomal stability assays (human liver microsomes, NADPH cofactor) is essential to confirm predictions .

Q. What experimental designs optimize in vivo pharmacokinetic (PK) studies for this compound?

  • Dose Selection : Start with 1–10 mg/kg (IV/PO) in rodents, based on in vitro clearance rates (e.g., hepatic extraction ratio >0.7 suggests high first-pass metabolism) .
  • Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze using LC-MS/MS with a LLOQ of 1 ng/mL .
  • Data Analysis : Use non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Compare with structurally related compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)pyrazole-3-carboxamide .

Key Considerations for Researchers

  • Data Reproducibility : Variations in synthetic protocols (e.g., solvent purity, reaction time) significantly impact compound purity and bioactivity .
  • Target Selectivity : Prioritize functional assays (e.g., cAMP inhibition for GPCRs) over binding assays to confirm pharmacological relevance .
  • Toxicological Screening : Include hERG channel inhibition assays (IC₅₀ < 10 µM indicates cardiac risk) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.